2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile
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Overview
Description
2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile is an organic compound with the molecular formula C11H11NO3 It features a benzonitrile moiety linked to a 1,3-dioxolane ring via a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile typically involves the reaction of 2-hydroxybenzonitrile with 2-chloromethyl-1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The methoxy group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The dioxolane ring can be hydrolyzed to yield the corresponding diol and benzonitrile.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium carbonate in aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted benzonitriles with various functional groups.
Hydrolysis: Benzonitrile and diols.
Oxidation: Hydroxylated or carbonylated derivatives of benzonitrile.
Scientific Research Applications
2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3-dioxolane: A related compound with similar structural features but lacking the benzonitrile moiety.
2-Hydroxybenzonitrile: Shares the benzonitrile group but lacks the dioxolane ring.
1,3-Dioxolane: The parent compound of the dioxolane ring system.
Uniqueness
2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile is unique due to the combination of the benzonitrile and dioxolane moieties, which imparts distinct chemical reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
2-(1,3-dioxolan-2-ylmethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-7-9-3-1-2-4-10(9)15-8-11-13-5-6-14-11/h1-4,11H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLQJWDAAQPEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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